

# Application of Antigen 85 in DNA Vaccines Against Tuberculosis: Application Notes and Protocols

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## Compound of Interest

Compound Name: AG-85

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Antigen 85 (Ag85) in the development of DNA vaccines against *Mycobacterium tuberculosis*. It includes a summary of key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the immunological pathways and experimental workflows.

## Introduction

Tuberculosis (TB) remains a significant global health threat, and the variable efficacy of the current BCG vaccine necessitates the development of new and more effective vaccination strategies. DNA vaccines represent a promising approach due to their ability to induce robust and long-lasting cellular and humoral immune responses. Antigen 85, a major secreted protein complex of *M. tuberculosis* comprising Ag85A, Ag85B, and Ag85C, is a leading candidate antigen for TB subunit and DNA vaccines. Its strong immunogenicity, particularly in eliciting Th1-type immune responses characterized by the production of interferon-gamma (IFN- $\gamma$ ), is crucial for controlling mycobacterial infections.<sup>[1][2][3]</sup>

## Mechanism of Action

An Ag85 DNA vaccine works by delivering a plasmid containing the genetic sequence for one or more components of the Ag85 complex into the host's cells. The host cellular machinery then transcribes and translates this genetic information, producing the Ag85 protein. This endogenously synthesized antigen is processed and presented by antigen-presenting cells (APCs), such as dendritic cells, to T lymphocytes. This process triggers a cascade of immune responses, primarily a potent cell-mediated immunity, which is essential for combating intracellular pathogens like *M. tuberculosis*.<sup>[1][4]</sup>

The key immunological outcomes of Ag85 DNA vaccination include:

- Induction of a strong Th1-biased immune response, characterized by the secretion of cytokines like IFN- $\gamma$  and IL-2.<sup>[1][2]</sup>
- Activation of CD4+ and CD8+ T cells.<sup>[1][5]</sup> CD4+ helper T cells are crucial for activating macrophages to kill intracellular mycobacteria, while CD8+ cytotoxic T lymphocytes (CTLs) can lyse infected cells.<sup>[1][6]</sup>
- Generation of humoral immunity, as evidenced by the production of anti-Ag85 antibodies.<sup>[2][7]</sup> While cell-mediated immunity is paramount for TB control, antibodies may contribute to protection.<sup>[6]</sup>

## Data Presentation: Quantitative Outcomes of Ag85 DNA Vaccination

The following tables summarize key quantitative data from various preclinical studies evaluating the efficacy of Ag85 DNA vaccines. These studies have been conducted in murine models, a standard for preclinical TB vaccine research.

Table 1: Cellular Immune Responses to Ag85 DNA Vaccination in Mice

Vaccine Construct	Animal Model	Cytokine Production (Splenocytes)	T-Cell Response	Reference
Ag85A DNA	BALB/c	IFN- $\gamma$ : Four-fold higher than M. tuberculosis infection; IL-2: Two-fold higher than M. tuberculosis infection	Broader CD4+ and CD8+ T-cell epitopic repertoire than natural infection	[1]
Ub-fused Ag85A DNA	BALB/c	Significantly enhanced IFN- $\gamma$ production compared to non-fusion Ag85A DNA	Activated both CD4+ and CD8+ T cells, with a notable increase in CD8+ T cells	[5]
Ag85A DNA (prime) + Ag85A protein (boost)	C57BL/6	Two- to four-fold increase in IL-2 and IFN- $\gamma$ response compared to DNA alone	Increased IFN- $\gamma$ -producing CD4+ T cells	[2]
Ag85B DNA	BALB/c	Higher levels of IFN- $\gamma$ and TNF- $\alpha$ with no IL-4 production	Predominantly CD8+ T cells as the source of IFN- $\gamma$	[8]
ag85a/b chimeric DNA	BALB/c	Significantly higher IFN- $\gamma$ secretion compared to controls	Predominant Th1 immune response with increased Th1/Th2 and Tc1/Tc2 cell ratios	[9]

Table 2: Humoral Immune Responses and Protective Efficacy of Ag85 DNA Vaccination in Mice

Vaccine Construct	Animal Model	Antibody Response	Protective Efficacy (Bacterial Load Reduction)	Reference
Ag85A DNA	BALB/c	Generation of anti-Ag85A antibodies	Significant protection against aerosol or intravenous M. tuberculosis challenge	<a href="#">[1]</a> <a href="#">[7]</a>
Ag85A DNA (prime) + Ag85A protein (boost)	C57BL/6	Preferential IgG2a isotype production	Sustained reduction in lung CFU counts up to day 60 post-challenge	<a href="#">[2]</a>
Ag85B DNA	BALB/c	Strong anti-Ag85B IgG response (both IgG1 and IgG2a)	Significant reduction in bacterial load in the spleen, but not in the lungs	<a href="#">[8]</a>
Ag85B DNA via microneedles (12.6 µg)	Mice	Better antibody response compared to intramuscular injection	Effective protection demonstrated by bacterial counts and survival rate	<a href="#">[10]</a>
ag85a/b chimeric DNA	BALB/c	Not specified	Reduced pulmonary bacterial loads by 0.79 logs and liver bacterial loads by 0.52 logs	<a href="#">[9]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of Ag85 DNA vaccines.

### Plasmid DNA Vaccine Construction and Preparation

Objective: To construct and purify a eukaryotic expression plasmid encoding the Ag85 antigen.

Materials:

- M. tuberculosis genomic DNA
- PCR primers for the Ag85 gene (e.g., fbpA for Ag85A, fbpB for Ag85B)
- High-fidelity DNA polymerase
- Eukaryotic expression vector (e.g., pVAX1, pcDNA3.1)
- Restriction enzymes and T4 DNA ligase
- Competent E. coli (e.g., DH5α) for cloning and propagation
- Endotoxin-free plasmid purification kit

Protocol:

- **Gene Amplification:** Amplify the full-length coding sequence of the desired Ag85 gene from M. tuberculosis genomic DNA using PCR with specific primers containing appropriate restriction sites.
- **Vector and Insert Preparation:** Digest both the eukaryotic expression vector and the purified PCR product with the corresponding restriction enzymes.
- **Ligation:** Ligate the digested Ag85 gene insert into the linearized vector using T4 DNA ligase.
- **Transformation:** Transform the ligation mixture into competent E. coli cells.

- **Screening and Selection:** Plate the transformed bacteria on selective agar plates (e.g., containing ampicillin or kanamycin). Screen the resulting colonies for the presence of the correct insert by colony PCR and restriction digestion of plasmid DNA.
- **Sequence Verification:** Confirm the sequence and orientation of the inserted Ag85 gene by DNA sequencing.
- **Plasmid Purification:** Grow a large-scale culture of the confirmed clone and purify the plasmid DNA using an endotoxin-free plasmid purification kit. The final plasmid should be of high purity and dissolved in sterile saline or PBS for immunization.

## Animal Immunization

**Objective:** To immunize mice with the Ag85 DNA vaccine to induce an immune response.

**Animal Model:** Female BALB/c or C57BL/6 mice, 6-8 weeks old.

**Immunization Routes:**

- **Intramuscular (IM) Injection:** Inject 50-100 µg of plasmid DNA in 50-100 µL of sterile saline into the quadriceps or tibialis anterior muscles.[\[2\]](#)[\[7\]](#)
- **Electroporation (EP):** Following intramuscular injection, deliver electrical pulses to the injection site using an electroporator to enhance DNA uptake.[\[3\]](#)[\[11\]](#)
- **Microneedle Patch (MNP):** Administer the DNA vaccine coated on dissolving microneedles applied to the skin.[\[10\]](#)

**Immunization Schedule:**

- Administer three doses of the DNA vaccine at 2- or 3-week intervals.[\[12\]](#)[\[13\]](#)

## Evaluation of Immune Responses

**Objective:** To assess the cellular and humoral immune responses induced by the Ag85 DNA vaccine.

a) **Splenocyte Isolation and In Vitro Restimulation:**

- Two to four weeks after the final immunization, euthanize the mice and aseptically remove the spleens.
- Prepare single-cell suspensions of splenocytes by mechanical disruption and passage through a cell strainer.
- Lyse red blood cells using an ACK lysis buffer.
- Wash and resuspend the splenocytes in complete RPMI-1640 medium.
- Culture the splenocytes in the presence of purified Ag85 protein (5 µg/mL) or specific peptides for 48-72 hours.

b) Cytokine Analysis (ELISA):

- Collect the supernatant from the restimulated splenocyte cultures.
- Measure the concentrations of IFN-γ, IL-2, IL-4, and other relevant cytokines using commercially available ELISA kits according to the manufacturer's instructions.

c) T-Cell Proliferation Assay:

- Culture splenocytes with Ag85 protein as described above.
- Assess cell proliferation using a BrdU incorporation assay or by measuring the expression of proliferation markers like Ki-67 by flow cytometry.

d) Intracellular Cytokine Staining (ICS) and Flow Cytometry:

- Restimulate splenocytes with Ag85 protein in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8).
- Fix and permeabilize the cells.
- Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with specific antibodies.



- Analyze the percentage of cytokine-producing T-cell subsets using a flow cytometer.

e) Antibody Titer Measurement (ELISA):

- Coat ELISA plates with purified Ag85 protein.
- Serially dilute serum samples collected from immunized and control mice and add them to the plates.
- Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies.
- Develop the reaction with a suitable substrate and measure the absorbance.

## M. tuberculosis Challenge and Protection Assessment

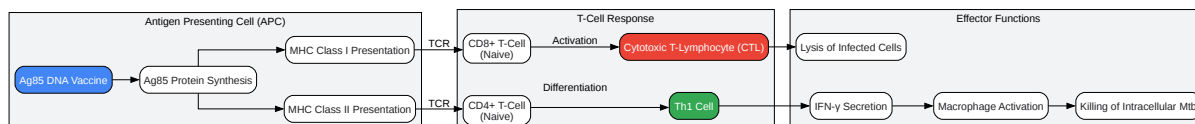
Objective: To evaluate the protective efficacy of the Ag85 DNA vaccine against a virulent M. tuberculosis challenge.

Protocol:

- Four to six weeks after the final immunization, challenge the mice with a low-dose aerosol infection of virulent M. tuberculosis H37Rv.
- At specific time points post-challenge (e.g., 4, 8, and 12 weeks), euthanize the mice.
- Homogenize the lungs and spleens in sterile saline.
- Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
- Calculate the reduction in bacterial load in vaccinated groups compared to the control group (e.g., PBS or empty vector).

## Mandatory Visualizations

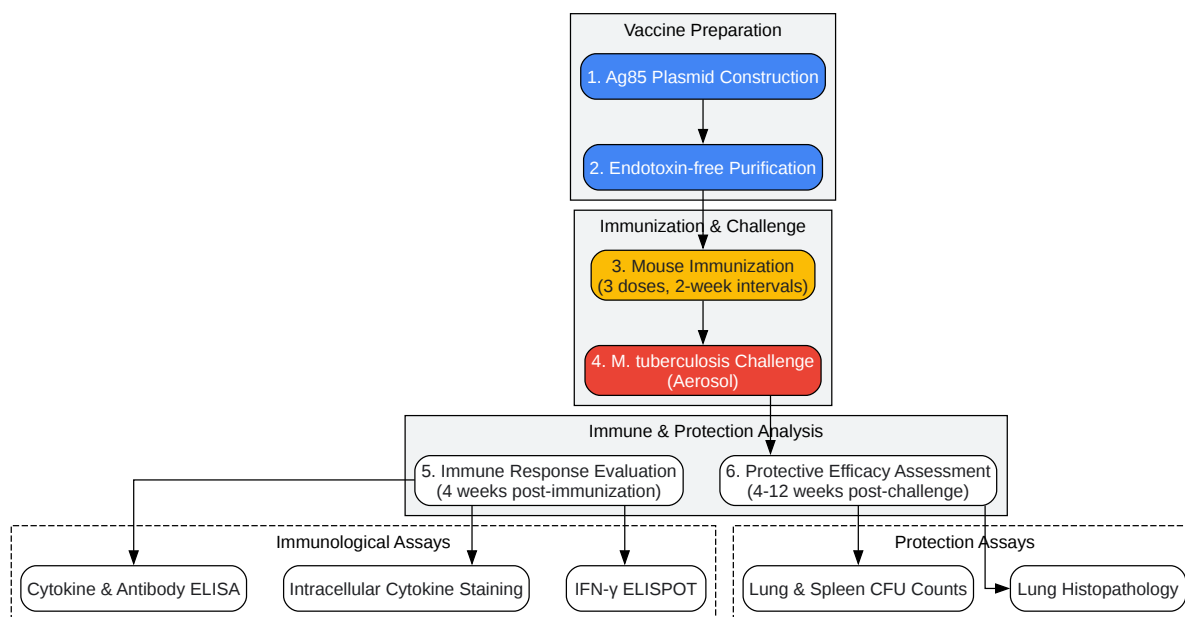
## Signaling Pathway: T-Cell Activation by Ag85 DNA Vaccine



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Caption: T-Cell activation pathway induced by the Ag85 DNA vaccine.

## Experimental Workflow: Evaluation of Ag85 DNA Vaccine Efficacy



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Caption: Experimental workflow for evaluating Ag85 DNA vaccine efficacy.

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